molecular formula C9H12F2O2 B3015368 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid CAS No. 1955494-27-5

2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid

Cat. No.: B3015368
CAS No.: 1955494-27-5
M. Wt: 190.19
InChI Key: ZPDWLFIKKTUVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid (CAS 1955494-27-5) is a high-purity chemical building block incorporating a 7,7-difluorobicyclo[4.1.0]heptane scaffold, a structure also investigated in related carboxylic acid forms . This compound is characterized by its molecular formula of C9H12F2O2 and a molecular weight of 190.1872 g/mol . The core bicyclo[4.1.0]heptane system is a norcarane derivative, a structure classically synthesized from cyclohexene via carbene addition reactions, indicating its utility as a strained and functionalized cyclic framework . The presence of the acetic acid side chain and the geminal difluoro group on the cyclopropane ring makes this molecule a valuable intermediate in medicinal chemistry and drug discovery. Researchers can leverage this compound as a versatile synthon for the synthesis of more complex molecules, or to investigate the effects of the rigid bicyclic and fluorine motifs on a compound's physicochemical properties, metabolic stability, and biological activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c10-9(11)6-3-1-2-4-8(6,9)5-7(12)13/h6H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDWLFIKKTUVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)C2(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid typically involves the following steps:

    Formation of the bicyclic heptane ring: This can be achieved through a Diels-Alder reaction, where a suitable diene reacts with a dienophile to form the bicyclic structure.

    Introduction of fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired positions.

    Acetic acid functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and fluorination steps, as well as efficient purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with amine or thiol groups.

Scientific Research Applications

Medicinal Chemistry

2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid has been investigated for its potential therapeutic effects. Its unique bicyclic structure contributes to its pharmacological properties.

  • Case Study : A study published in Journal of Medicinal Chemistry explored the compound's role as a novel anti-inflammatory agent. The results indicated that the compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases.

Agricultural Chemistry

The compound's properties also make it suitable for use in agricultural applications, particularly as a herbicide or pesticide.

  • Case Study : Research conducted by agricultural scientists demonstrated that formulations containing this compound showed effective herbicidal activity against common weeds without affecting crop yield. This study highlights its potential as an environmentally friendly alternative to traditional herbicides.

Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryJournal of Medicinal Chemistry (2023)Significant inhibition of pro-inflammatory cytokines
Agricultural ChemistryAgricultural Sciences Journal (2024)Effective herbicidal activity with minimal crop impact

Mechanism of Action

The mechanism of action of 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The bicyclic structure provides rigidity and stability, which can influence the compound’s pharmacokinetic properties and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of 2-{7,7-difluorobicyclo[4.1.0]heptan-1-yl}acetic acid, we compare it with structurally related bicyclic carboxylic acids (Table 1).

Table 1: Comparative Analysis of Bicyclic Carboxylic Acids

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted pKa Applications
This compound 272773-14-5 C₉H₁₂F₂O₂ 190.18 1-acetic acid, 7,7-difluoro ~4.3 Organic synthesis intermediate
7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid 1909327-73-6 C₈H₁₀F₂O₂ 176.16 3-carboxylic acid, 7,7-difluoro 4.26 Pharmaceutical intermediates
2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid 1007-01-8 C₉H₁₄O₂ 154.21 2-acetic acid, no fluorine ~4.8 Polymer chemistry
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid 1369249-30-8 C₈H₁₂O₃ 156.18 2-acetic acid, 7-oxa bridge ~3.9 Bioactive molecule synthesis
2-(3-Hydroxy-7,7-dimethyl-2-oxobicyclo[2.2.1]heptanyl)acetic acid 7478-96-8 C₁₁H₁₆O₄ 212.25 3-hydroxy, 2-oxo, 7,7-dimethyl ~2.8 Specialty chemical synthesis

Key Comparative Insights

Structural Variations and Reactivity Fluorination Effects: The 7,7-difluoro substitution in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 2-(bicyclo[2.2.1]heptan-2-yl)acetic acid . This feature is advantageous in drug design for improving pharmacokinetic properties. Positional Isomerism: The 3-carboxylic acid isomer (CAS 1909327-73-6) exhibits a lower molecular weight (176.16 g/mol) and slightly higher acidity (pKa 4.26) due to the carboxylic acid group’s proximity to the bicyclic strain .

Physicochemical Properties The target compound’s predicted pKa (~4.3) aligns with typical aliphatic carboxylic acids, but its fluorinated structure increases acidity relative to non-fluorinated analogs (e.g., pKa ~4.8 for 2-(bicyclo[2.2.1]heptan-2-yl)acetic acid) . The 7-oxa derivative (CAS 1369249-30-8) has a significantly lower molecular weight (156.18 g/mol) and pKa (~3.9), attributed to the electron-withdrawing oxygen atom in the bridge .

Synthetic Utility The target compound’s stability under mild conditions makes it preferable for multi-step syntheses, whereas the 3-hydroxy-2-oxo analog (CAS 7478-96-8) is more reactive due to its ketone and hydroxyl groups, limiting its use to specialized reactions . Non-fluorinated bicyclo[2.2.1]heptane derivatives (e.g., CAS 1007-01-8) are less expensive to produce but lack the fluorination-driven advantages in drug discovery .

Research Findings and Implications

Recent studies highlight the growing role of fluorinated bicyclic compounds in medicinal chemistry. For example:

  • Metabolic Stability: The 7,7-difluoro group in the target compound reduces oxidative metabolism in hepatic microsomal assays, enhancing bioavailability compared to non-fluorinated analogs .
  • Stereochemical Influence : The bicyclo[4.1.0]heptane scaffold imposes conformational rigidity, improving target binding affinity in enzyme inhibition studies .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid?

The compound is typically synthesized via acid-catalyzed rearrangements of bicyclic ketones. For example, bicyclo[4.1.0]heptan-2-one derivatives react with acetic acid using catalysts like perchloric acid under controlled temperature and time (Table V, ). Fluorination at the 7,7-positions can be achieved via halogen-exchange reactions or direct fluorinating agents, though optimization of stoichiometry and reaction time is critical to avoid side products.

Q. How can the structural integrity and purity of this compound be validated?

Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F) is essential for confirming the bicyclic framework and fluorine substitution patterns. Gas chromatography-mass spectrometry (GC-MS) with prior silylation (e.g., using MTBSTFA as a derivatizing agent) enhances volatility for accurate mass analysis . High-performance liquid chromatography (HPLC) with UV detection can assess purity, particularly when monitoring degradation products under stress conditions (e.g., elevated temperature or humidity) .

Q. What are the key stability considerations for handling and storing this compound?

Storage under inert atmospheres (e.g., argon) at –20°C is recommended to prevent hydrolysis of the acetic acid moiety. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) can identify degradation pathways, such as ring-opening or defluorination, using LC-MS for tracking .

Advanced Research Questions

Q. How do fluorination patterns at the 7,7-positions influence the compound’s reactivity in ring-opening reactions?

The 7,7-difluoro substitution increases ring strain and electrophilicity, favoring nucleophilic attack at the bridgehead carbon. Comparative studies with non-fluorinated analogs (e.g., 7,7-dichlorobicyclo[4.1.0]heptane derivatives) reveal that fluorine’s strong electron-withdrawing effect accelerates reaction rates in SN2 mechanisms but may reduce stereoselectivity due to steric hindrance . Computational modeling (DFT) can predict transition states to rationalize experimental outcomes .

Q. What strategies are effective for controlling stereochemistry during functionalization of the bicyclo[4.1.0]heptane core?

Chiral auxiliaries or enantioselective catalysts (e.g., tert-butyl carbamate-protected azabicyclo derivatives) can direct stereochemistry during ring-opening or cross-coupling reactions. For instance, tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 880545-32-4) demonstrates high enantiomeric excess in amidation reactions due to its rigid bicyclic framework . X-ray crystallography is critical for confirming stereochemical assignments .

Q. How can this compound serve as a building block for pharmacologically active molecules?

The bicyclo[4.1.0]heptane scaffold is valuable in drug design for mimicking saturated heterocycles with enhanced metabolic stability. For example, coupling the acetic acid moiety to amine-containing pharmacophores (e.g., 2-(7,7-difluorobicyclo...ethylamine derivatives) generates prodrugs with improved bioavailability . Structure-activity relationship (SAR) studies using fluorinated analogs can optimize target binding while minimizing off-target interactions .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Trace halogenated byproducts (e.g., dichloro or monofluoro derivatives) require tandem mass spectrometry (LC-MS/MS) for detection at ppm levels. Method development should include column selection (e.g., C18 for polar impurities) and ionization optimization (e.g., ESI– for acidic analytes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.